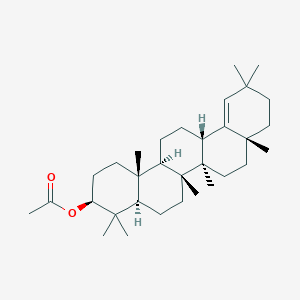

Germanicol acetate

Description

Botanical and Biological Sources of Germanicol Acetate Distribution

This compound has been identified in various plant families and in the complex resinous substance known as propolis.

The compound is notably present in the following plant genera:

Lactuca: Various species of lettuce (Lactuca sativa) contain an array of pentacyclic triterpene acetates, including this compound, alongside other triterpenes like α-amyrin and β-amyrin acetates. frontiersin.orgresearchgate.net The taproots of Lactuca sativa are a particularly rich source, where germanicol is predominantly found in its acetylated form. portlandpress.com It has also been identified in the aerial parts of Lactuca saligna. tandfonline.com In a study of Lactuca serriola roots, germanicol was a significant triterpene component. plantfungalres.az

Euphorbia: this compound has been isolated from several Euphorbia species. It is found in the latex of Euphorbia umbellata. chemfaces.com The compound has also been extracted from the roots of Euphorbia heterophylla and Euphorbia nematocypha. chemsrc.comchemicalbook.comaensiweb.net Furthermore, it has been identified in Euphorbia pulcherrima. researchgate.net

Manilkara: The leaves of Manilkara zapota have been reported to contain this compound among other pentacyclic triterpenes. researchgate.netnih.govpeerj.comflorajournal.comnih.gov

Ficus: Phytochemical studies of the aerial parts of Ficus palmata have led to the isolation of this compound. nih.govphytopharmajournal.comejbps.comnih.govresearchgate.netphytopharmajournal.com

Scorzonera: Several species within this genus contain this compound. It has been identified in the subaerial parts of Scorzonera veratrifolia and is also present in other species like Scorzonera crispatula. mdpi.comistanbul.edu.trdergipark.org.trresearchgate.netsemanticscholar.org

Araujia: The fruits of Araujia sericifera are a known source of this compound. researchgate.netthieme-connect.comreference.mdresearchgate.net

Table 1: Plant Genera Containing this compound

| Plant Genus | Species | Part of Plant |

| Lactuca | sativa, saligna, serriola | Leaves, Taproots, Aerial Parts |

| Euphorbia | umbellata, heterophylla, nematocypha, pulcherrima | Latex, Roots |

| Manilkara | zapota | Leaves |

| Ficus | palmata | Aerial Parts |

| Scorzonera | veratrifolia, crispatula | Subaerial Parts |

| Araujia | sericifera | Fruits |

Beyond the plant kingdom, this compound has been identified as a constituent of propolis, a resinous mixture produced by honeybees. Specifically, it has been found in propolis from Melipona beecheii collected in the Yucatan, Mexico, as well as in Cuban propolis. scielo.brmdpi.comresearchgate.netunimelb.edu.auresearchgate.netscielo.br

Advanced Chromatographic and Extraction Techniques for Research Isolation

The isolation and purification of this compound from its natural sources rely on a combination of advanced extraction and chromatographic techniques.

Liquid-liquid fractionation is a crucial step in enriching this compound from crude extracts. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For instance, in the study of Ficus palmata, liquid-liquid fractionation of the total plant extract was employed to partition compounds, leading to the eventual isolation of this compound. nih.govphytopharmajournal.comnih.govresearchgate.netphytopharmajournal.comresearchgate.net This method is often used to separate compounds based on polarity, with solvents like n-hexane and ethyl acetate being commonly used. ujpronline.comresearchgate.net

Column chromatography and thin-layer chromatography (TLC) are indispensable for the separation and purification of this compound.

Column Chromatography: This technique is widely used for the separation of this compound from complex mixtures. For example, in the analysis of Scorzonera veratrifolia, column chromatography with silica gel was used to fractionate a petroleum ether extract, leading to the identification of this compound among other triterpenoids. dergipark.org.tr Similarly, chromatographic procedures were used to isolate this compound from the hexane fraction of Euphorbia umbellata latex. chemfaces.com The purification of propolis extract from Melipona beecheii also involved gravity column chromatography. scielo.brresearchgate.netscielo.br

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process in column chromatography and to identify fractions containing the target compound. In the study of Euphorbia pulcherrima, TLC was used in the characterization of its chemical constituents, including this compound. researchgate.net Preparative TLC has also been used in the separation of triterpenoids from Scorzonera veratrifolia. dergipark.org.tristanbul.edu.tr

The initial step in isolating this compound involves extraction from the source material using appropriate solvents. The choice of solvent is critical and is based on the polarity of the target compound.

Solvent Selection: Non-polar or medium-polarity solvents are typically effective for extracting triterpenes like this compound. Commonly used solvents include chloroform, dichloromethane, ethyl acetate, and hexane. chemfaces.comchemfaces.comunirioja.esphyschemres.org For example, a chloroform-methanol extract of propolis from Melipona beecheii was found to contain this compound. scielo.br The roots of Euphorbia heterophylla have also been extracted using various solvents to isolate this compound. chemicalbook.com

Extraction Techniques: Methods like Soxhlet extraction and maceration are employed. For instance, the dried powder of Euphorbia pulcherrima was subjected to Soxhlet extraction. researchgate.net Maceration with methanol was used for the roots of Scorzonera veratrifolia. dergipark.org.tr

Table 2: Extraction and Chromatographic Techniques for this compound Isolation

| Technique | Details | Application Examples |

| Liquid-Liquid Fractionation | Separation based on differential solubility in immiscible solvents. | Enrichment of this compound from Ficus palmata extracts. phytopharmajournal.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Isolation from Scorzonera veratrifolia dergipark.org.tr and Euphorbia umbellata extracts. chemfaces.com |

| Thin-Layer Chromatography | Monitoring separations and identifying compounds. | Characterization of constituents in Euphorbia pulcherrima. researchgate.net |

| Solvent Extraction | Dissolving the compound from the source material. | Use of chloroform, ethyl acetate, hexane for extraction from various plants. chemfaces.comchemicalbook.comscielo.br |

Propriétés

IUPAC Name |

[(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDSFSBFAGDCK-SPFANWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10483-91-7 | |

| Record name | Germanicol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10483-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Triterpenoid Biosynthesis Precursors (e.g., 2,3-Oxidosqualene)

The biosynthesis of all triterpenoids, including germanicol, originates from the linear hydrocarbon squalene. nih.gov A critical initial step in the pathway is the oxidation of squalene to form 2,3-oxidosqualene. nih.gov This reaction is considered a key branching point, directing the flow of precursors away from primary metabolism and into the specialized pathways of either sterol or triterpenoid synthesis. nih.govpnas.org

The conversion of the acyclic 2,3-oxidosqualene into complex polycyclic structures is one of the most intricate enzymatic reactions in natural product metabolism. nih.gov This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the diverse carbon skeletons that characterize the triterpenoid family. researchgate.netmdpi.com Therefore, 2,3-oxidosqualene serves as the universal precursor for the synthesis of sterols, triterpenoid saponins, and phytosterols, including the germanicol backbone. nih.govmdpi.comcalibrechem.com

Enzymology of Germanicol Acetate Formation

The formation of this compound from its precursor, 2,3-oxidosqualene, is a two-step enzymatic process. First, an oxidosqualene cyclase (OSC) synthesizes the pentacyclic alcohol, germanicol. Second, a triterpene acetyltransferase attaches an acetyl group to form the final ester.

Characterization of Triterpene Acetyltransferases (e.g., LsTAT1)

The final step in this compound biosynthesis is the acetylation of the free triterpene, germanicol. While the enzyme responsible for this specific reaction has not been isolated and characterized with germanicol as a substrate in vitro, significant insights have been gained from studying related enzymes in plants known to produce this compound.

A key enzyme identified in this context is LsTAT1 , a novel triterpene acetyltransferase discovered in lettuce (Lactuca sativa), a plant that contains this compound among other triterpene esters. researchgate.netnih.gov LsTAT1 was identified from a transcriptome database by screening for genes that showed enhanced expression after treatment with methyl jasmonate (MeJA), a compound known to elicit triterpene production. frontiersin.orgnih.gov Functional characterization revealed that LsTAT1 is a pentacyclic triterpene acetyltransferase that catalyzes the transfer of an acetyl group from acetyl-CoA to various triterpene alcohols. researchgate.netnih.govnih.gov

LsTAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) family of proteins, distinguishing it from other known plant acyltransferases. researchgate.netnih.govfrontiersin.org Its role in acetylating pentacyclic triterpenes has been confirmed through heterologous expression in both yeast and tobacco plants. frontiersin.orgnih.gov

Substrate Specificity and Catalytic Residues of Acetyltransferases

The enzymatic activity of LsTAT1 demonstrates a clear specificity for certain substrates and acyl donors. In vitro assays using microsomal fractions from yeast expressing the LsTAT1 gene confirmed its function as a dedicated acetyltransferase.

Substrate Specificity : LsTAT1 exhibits activity towards a range of pentacyclic triterpenes. However, it does not acetylate sterols such as campesterol, stigmasterol, or β-sitosterol, indicating it is functionally distinct from sterol acyltransferases. researchgate.netnih.govfrontiersin.org The enzyme shows a particularly high affinity for acetylating taraxasterol and ψ-taraxasterol. frontiersin.orgnih.gov Although germanicol itself was not explicitly tested in the reported in-vitro assays, the presence of this compound in lettuce and the broad pentacyclic triterpene specificity of LsTAT1 suggest its potential involvement. researchgate.netnih.gov

Acyl Donor : The enzyme specifically utilizes acetyl-CoA as the acyl donor. researchgate.netnih.govnih.gov It shows no activity when long-chain fatty acyl-CoAs are provided, further highlighting its role as an acetyltransferase rather than a general acyltransferase. nih.govnih.gov

Catalytic Residues : Sequence analysis of LsTAT1 revealed the presence of conserved Asparagine (Asn) and Histidine (His) residues. researchgate.netnih.govfrontiersin.org These residues are characteristic of the catalytic sites of enzymes within the MBOAT superfamily. researchgate.netfrontiersin.org

Table 1: In Vitro Substrate Specificity of LsTAT1

| Substrate Class | Specific Compound | Acetylation by LsTAT1 | Citation |

|---|---|---|---|

| Pentacyclic Triterpene | Taraxasterol | Yes | researchgate.netnih.govnih.gov |

| Pentacyclic Triterpene | ψ-Taraxasterol | Yes | researchgate.netnih.govnih.gov |

| Pentacyclic Triterpene | β-Amyrin | Yes | researchgate.netnih.govnih.gov |

| Pentacyclic Triterpene | α-Amyrin | Yes | researchgate.netnih.govnih.gov |

| Pentacyclic Triterpene | Lupeol | Yes | researchgate.netnih.govnih.gov |

| Pentacyclic Triterpene | Taraxerol | Yes | researchgate.netnih.govnih.gov |

| Sterol | Campesterol | No | researchgate.netnih.govfrontiersin.org |

| Sterol | Stigmasterol | No | researchgate.netnih.govfrontiersin.org |

Role of Oxidosqualene Cyclases (e.g., LsOSC1) in Precursor Synthesis

The direct precursor to this compound is the pentacyclic triterpene alcohol, germanicol . The synthesis of this specific triterpene skeleton from 2,3-oxidosqualene is catalyzed by an oxidosqualene cyclase, often referred to as a germanicol synthase.

While lettuce produces this compound, the specific OSC responsible for germanicol synthesis in this plant has not been fully characterized. The well-studied lettuce OSC, LsOSC1 , is a multifunctional enzyme that produces taraxasterol, ψ-taraxasterol, β-amyrin, and α-amyrin, but not germanicol. pnas.orgfrontiersin.orgnih.gov

However, research in other plant species has successfully identified dedicated germanicol synthases. An example is MdOSC4 , an oxidosqualene cyclase from apple (Malus × domestica). nih.govnih.gov When expressed heterologously, MdOSC4 was found to be a multifunctional enzyme that cyclizes 2,3-oxidosqualene to produce germanicol as its primary product (82%), along with smaller amounts of β-amyrin (14%) and lupeol (4%). nih.govnih.gov This discovery confirms the existence of specific OSCs that can synthesize the germanicol backbone, which is the essential first step before acetylation can occur.

Table 2: Characterized Oxidosqualene Cyclases (OSCs) and Their Triterpene Products

| Enzyme Name | Source Organism | Primary Products | Citation |

|---|---|---|---|

| MdOSC4 | Malus × domestica (Apple) | Germanicol (82%), β-Amyrin (14%), Lupeol (4%) | nih.govnih.gov |

| LsOSC1 | Lactuca sativa (Lettuce) | Taraxasterol, ψ-Taraxasterol, β-Amyrin, α-Amyrin, Dammarenediol-II | pnas.orgfrontiersin.orgnih.gov |

| LsOSC3 | Lactuca sativa (Lettuce) | β-Amyrin | nih.gov |

| LsOSC4 | Lactuca sativa (Lettuce) | Taraxerol | nih.gov |

| LsOSC5 | Lactuca sativa (Lettuce) | Lupeol | nih.gov |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the genetic level, primarily through the transcriptional control of the biosynthetic enzymes involved.

Gene Expression Profiling in Producer Organisms

Studies on the expression of triterpene biosynthetic genes provide valuable insights into how plants control the accumulation of these compounds. In lettuce, the expression of the LsTAT1 gene, which encodes the triterpene acetyltransferase, is significantly increased in response to external stimuli. frontiersin.org Treatment of lettuce seedlings with methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, was shown to strongly enhance the transcription of LsTAT1. frontiersin.orgresearchgate.net This suggests that the production of triterpene acetates, potentially including this compound, is part of an inducible defense system in the plant.

Furthermore, the expression of the upstream oxidosqualene cyclase genes in lettuce shows tissue-specific patterns. Transcriptional analysis of five different LsOSC genes revealed that all were more actively transcribed in the roots than in the leaves, indicating that the roots are a primary site of triterpene synthesis in lettuce. nih.gov In apple, the expression levels of certain OSCs have been correlated with the accumulation of specific triterpenes, suggesting that transcriptional regulation of these genes is a key determinant of the final triterpene profile in the fruit. nih.govnih.gov

Heterologous Expression Systems for Biosynthesis Pathway Elucidation (e.g., Yeast, Tobacco)

The elucidation of the biosynthetic pathway for complex natural products like this compound relies heavily on heterologous expression systems. These platforms, particularly microbial and plant-based systems, allow for the functional characterization of candidate genes and the reconstruction of metabolic pathways outside the native organism. Yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana spp.) are two of the most powerful and widely used hosts for this purpose, each offering distinct advantages for studying the enzymes involved in this compound formation: germanicol synthase and a specific acetyltransferase. nih.govresearchgate.netresearchgate.net

Yeast (Saccharomyces cerevisiae)

S. cerevisiae is a preferred eukaryotic microbe for elucidating triterpenoid biosynthetic pathways due to its well-characterized genetics, rapid growth, and, crucially, the presence of an endogenous mevalonate (MVA) pathway. acs.orgfrontiersin.org This native pathway provides a ready supply of the essential precursor, 2,3-oxidosqualene, which is the substrate for the first committed step in triterpene synthesis. acs.orgfrontiersin.org The general strategy involves transforming yeast with a candidate oxidosqualene cyclase (OSC) gene to determine its specific product.

To enhance the production of the target triterpene, researchers often engineer the yeast chassis. A common and critical strategy is to downregulate the competing ergosterol biosynthesis pathway, which also uses 2,3-oxidosqualene as a substrate. biorxiv.org This is frequently achieved by modifying or replacing the promoter of the lanosterol synthase gene (ERG7), thereby reducing the flux towards sterols and increasing the pool of 2,3-oxidosqualene available for the heterologously expressed OSC. biorxiv.orgapprimus-verlag.de

Several studies have successfully identified germanicol synthases by expressing them in engineered yeast strains. For example, an OSC from apple (Malus × domestica), MdOSC4, when expressed in yeast, was shown to be a germanicol synthase, producing germanicol as its primary product. nih.gov Similarly, germanicol synthase from Barbarea vulgaris (BfOSC2) has been functionally characterized using the yeast expression system. researchgate.net These studies confirm the identity of the enzyme responsible for creating the germanicol backbone.

Table 1: Heterologous Expression of Plant-Derived Oxidosqualene Cyclases (OSCs) for Germanicol Production in S. cerevisiae

| Expressed Enzyme | Source Organism | Yeast Strain Engineering | Products | Finding |

|---|---|---|---|---|

| MdOSC4 | Malus × domestica (Apple) | Not specified | Germanicol (82%), β-amyrin (14%), lupeol (4%) | First identification of a germanicol synthase in M. × domestica. nih.gov |

| BfOSC2 | Barbarea vulgaris | Not specified | Germanicol | Functional characterization of a germanicol synthase. researchgate.net |

Tobacco (Nicotiana spp.)

While yeast is excellent for identifying the function of individual OSCs, plant-based heterologous systems like tobacco are invaluable for reconstituting multi-step pathways, especially those involving downstream modifications by enzymes like cytochrome P450s or acyltransferases. Nicotiana benthamiana and Nicotiana tabacum are frequently used as "green bioreactors." frontiersin.orgbibliotekanauki.pl Their advantages include providing a cellular environment (e.g., endoplasmic reticulum, cytosol) that is highly similar to the native plant, ensuring proper protein folding, post-translational modifications, and access to plant-specific cofactors and substrates like acetyl-CoA. frontiersin.org

The biosynthesis of this compound requires a two-step process: the formation of the germanicol skeleton followed by its acetylation. The elucidation of this second step has been significantly advanced by studies in tobacco. Research on lettuce (Lactuca sativa), a plant known to contain this compound, led to the identification of a novel triterpene acetyltransferase, LsTAT1. researchgate.netnih.gov

To confirm its function, LsTAT1 was co-expressed with a lettuce OSC (LsOSC1) in tobacco. researchgate.netresearchgate.net The engineered tobacco plants successfully produced a range of triterpene acetates, demonstrating that LsTAT1 could effectively acetylate triterpene skeletons produced by the co-expressed OSC. researchgate.netresearchgate.net This approach of transiently expressing both the synthase and the modifying enzyme in Nicotiana serves as a powerful method to verify the complete biosynthetic pathway to an acetylated triterpene like this compound.

Table 2: Pathway Elucidation for Triterpene Acetate Synthesis in Nicotiana spp.

| Host Organism | Expressed Genes | Substrates/Precursors | Products | Finding |

|---|

Synthetic Chemistry and Derivatization Strategies

Total Synthesis Approaches to the Germanicol Skeleton

The construction of the pentacyclic germanicol framework is a significant synthetic challenge that has been addressed through various innovative approaches, often inspired by its biosynthesis.

The total synthesis of germanicol has been a long-standing goal in organic chemistry. caltech.edu Early work focused on building the complex ring system from simpler precursors. A biomimetic strategy, mimicking the natural cyclization of squalene, has been a particularly fruitful avenue of investigation.

Modern approaches have often targeted key intermediates that can be efficiently converted to the final germanicol skeleton. acs.org A notable strategy developed by E. J. Corey's group employs a formal synthesis that is both brief and enantioselective. organic-chemistry.orgblogspot.com This route begins with the readily available starting material, farnesyl acetate. organic-chemistry.org A key step involves the Corey-Zhang dihydroxylation of 2,6-E,E-farnesyl acetate, which produces a chiral diol with high stereoinduction, thanks to a specially designed cinchona catalyst. blogspot.com This diol is then converted through several steps into a triene substrate poised for a crucial cyclization reaction. blogspot.com

An alternative and exceedingly short synthetic route also begins from a farnesyl derivative, the (S)-epoxide of farnesyl bromide. acs.org This starting material is transformed in just three steps to a tetracyclic intermediate, which is then converted to a key precursor for germanicol synthesis using polyphosphoric acid. acs.orgacs.org Another biomimetic synthesis, reported by Van Tamelen, also commences from farnesyl acetate diol. scripps.edu

A related approach involves the acid-mediated skeletal rearrangement of the lupane skeleton to the germanicane and oleanane frameworks. rsc.orgnih.gov Corey's enantioselective synthesis of lupeol, which starts from (S)-epoxy-geraniol acetate, demonstrates this principle; under acidic conditions, the resulting lupanyl cation can rearrange to form germanicol, among other triterpenes. rsc.orgnih.gov This rearrangement is thermodynamically favorable due to the relief of conformational strain. rsc.org

Key Synthetic Intermediates and Starting Materials

| Intermediate/Starting Material | Synthetic Context | Reference(s) |

| Farnesyl Acetate | Precursor for biomimetic syntheses. | organic-chemistry.orgblogspot.comsci-hub.red |

| (S)-Epoxide of Farnesyl Bromide | Starting material for a short, enantioselective route. | acs.org |

| (S)-Epoxy-geraniol Acetate | Starting material in the enantioselective synthesis of lupeol, which can rearrange to germanicol. | rsc.orgnih.gov |

| Tetracyclic Ketone (Ireland-Johnson Intermediate) | A key intermediate that intersects with earlier syntheses of germanicol. | organic-chemistry.orgblogspot.com |

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of the germanicol skeleton. Modern synthetic methods have provided powerful tools to control these aspects.

Cascade reactions, which form multiple bonds in a single operation, are highly efficient for building polycyclic systems. Indium(III)-catalyzed stereoselective cascade cycloisomerization reactions of aryl 1,5-enynes, for example, provide a method for constructing complex tricyclic frameworks with high stereospecificity. acs.orgudc.es These reactions can proceed through a biomimetic cation-olefin cascade. udc.es

In Corey's synthesis, stereocontrol is established early through an enantioselective dihydroxylation. blogspot.com The subsequent key step is an epoxide-initiated π-cation/olefin polyannulation reaction, which proceeds upon exposure to Lewis acidic conditions at low temperatures to form the polycyclic core. blogspot.com However, the selectivity of such cationic cyclizations can be complex. In one developed approach, a Lewis acid-promoted cyclization led to two different products. organic-chemistry.org Mechanistic studies using deuterium labeling revealed that this divergence was due to an unusual acs.orgCurrent time information in Bangalore, IN. proton shift from a carbocation to a double bond, which competed with the desired cyclization pathway. organic-chemistry.org

The strategic use of protecting groups and specific activating reagents is also crucial. For instance, after the main cyclization event in Corey's route, an O-silylation of the product was necessary before a final acid-catalyzed cyclization to complete the pentacyclic skeleton. organic-chemistry.orgblogspot.com

Retrosynthetic Analyses and Key Intermediates (e.g., from Farnesyl Acetate)

Chemical Modifications and Analog Synthesis of Germanicol Acetate

Once the germanicol skeleton is obtained, it can be derivatized to produce this compound and a variety of other analogs. This allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Germanicol itself is an olean-18-ene triterpenoid. csic.esresearchgate.net The synthesis of this compound from germanicol is a straightforward esterification reaction. Typically, germanicol is treated with acetic anhydride in pyridine to yield the acetate product. conicet.gov.ar

Further derivatization of the this compound scaffold can be achieved by targeting its intrinsic functional groups. The double bond in the olean-18-ene framework is a key site for modification. For example, epoxidation of the double bond in this compound with reagents like meta-chloroperoxybenzoic acid (mCPBA) affords the corresponding epoxy derivative. conicet.gov.ar The 13C NMR spectra for this compound and sixteen other related olean-18-ene derivatives have been fully assigned, providing a valuable database for the structural elucidation of new analogs. csic.es Natural sources also provide a variety of germanicol derivatives, such as 3-O-tigloyl germanicol, indicating pathways for natural diversification. researchgate.net

Examples of this compound Derivatization

| Derivative | Reagents/Method | Reference(s) |

| This compound | Germanicol, Acetic Anhydride, Pyridine | conicet.gov.ar |

| 18,19-Epoxy-germanicol Acetate | This compound, mCPBA | conicet.gov.ar |

The pentacyclic triterpenoid structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for developing a wide range of biologically active compounds. rsc.org The oleanane skeleton of germanicol offers several key positions for targeted functionalization. bibliotekanauki.pl

Standard synthetic transformations include:

The C-3 Hydroxyl Group: This secondary alcohol is a primary point for modifications like glycosylations and acylations. bibliotekanauki.pl

The C-3 Carbonyl Group: Oxidation of the C-3 hydroxyl to a ketone activates the adjacent C-2 position for further functionalization. bibliotekanauki.pl

The C-18/C-19 Double Bond: This site can undergo addition reactions such as hydroxylation and epoxidation, and it also activates the allylic positions for further modification. bibliotekanauki.pl

Nature itself provides a blueprint for scaffold diversification through the action of enzymes like cytochrome P450 monooxygenases (P450s). rsc.orgoup.com These enzymes can oxygenate the triterpene backbone at various positions, creating new anchor points for subsequent modifications by other enzymes like glycosyltransferases. rsc.orgoup.com This enzymatic functionalization creates the vast diversity of triterpenoids found in plants. oup.com

Skeletal rearrangements also represent a powerful strategy for diversification. As previously mentioned, the acid-catalyzed rearrangement of the lupane skeleton can lead not only to germanicol (olean-18-ene) but also to other scaffolds like α-amyrin (olean-12-ene) and δ-amyrin (olean-13(18)-ene), demonstrating how a single precursor can give rise to multiple distinct triterpenoid backbones. rsc.orgnih.gov

The synthesis of analogs is often guided by the goal of understanding and improving biological activity. Rational design involves creating specific structural modifications to probe interactions with biological targets and to enhance desired properties like potency or bioavailability. nd.eduresearchgate.net

The study of structure-activity relationships (SAR) is a core component of this process. By synthesizing a series of related compounds and evaluating their biological effects, researchers can determine which structural features are essential for activity. conicet.gov.ar For example, derivatives of germanicol were prepared and assessed for anti-HIV activity to establish initial SAR data. conicet.gov.ar

This approach has been successfully applied to other triterpenoids. For instance, moronic acid, another pentacyclic triterpene, was modified based on rational drug design principles to create more potent anti-AIDS agents. innovareacademics.in These efforts led to the discovery of bevirimat, a derivative of the related triterpene betulinic acid, which advanced to clinical trials. innovareacademics.in The principles of identifying a bioactive natural product, synthesizing analogs with targeted modifications, and systematically evaluating their activity to build a comprehensive SAR profile are directly applicable to the future development of this compound analogs for therapeutic purposes. nd.eduinnovareacademics.in

Molecular and Cellular Biological Interaction Studies

Investigation of Molecular Targets and Binding Dynamics

Current understanding of the direct molecular targets of germanicol acetate is in its early stages. The primary research has been computational, with a general indication from commercial suppliers that its mode of action involves modulating key cellular pathways. biosynth.com

Detailed experimental protein-ligand binding studies for this compound are not extensively available in the current scientific literature. However, computational docking studies have provided initial insights into its potential for interaction with various protein targets. One in-silico analysis explored the formation of Pi-Pi bonds between this compound and several important receptors. This study suggested possible interactions with adrenergic (α1), muscarinic (M1, M3), dopaminergic (D2), and histaminergic (H1, H2) receptors. researchgate.net Additionally, potential interactions with calmodulin, the mu-opioid receptor, voltage-gated L-type calcium channels, and the H+/K+ ATPase pump were also predicted. researchgate.net These computational findings highlight the theoretical potential of this compound to bind to a diverse range of proteins, though these interactions await experimental validation.

While it has been suggested that the biological activities of this compound may stem from the inhibition of specific signaling pathways involved in inflammation and cellular proliferation, specific pathways directly modulated by this compound have not yet been fully elucidated in the reviewed scientific literature. biosynth.com Research into acetate's role in other contexts has shown modulation of pathways like MAPK and NF-κB, but these studies were not conducted on this compound specifically. nih.gov Therefore, the precise intracellular signaling cascades affected by this compound remain a key area for future investigation.

Protein-Ligand Interaction Analyses

Cellular Response Mechanisms Elicited by this compound

The cellular responses to this compound have been primarily characterized through studies on its cytotoxic effects against various cancer cell lines. These studies provide a foundation for understanding its potential as a bioactive compound.

The cytotoxic and potential pro-apoptotic effects of this compound have been evaluated in several cancer cell lines. Research has shown that this compound exhibits cytotoxic activity, although the potency varies significantly depending on the cell line.

One study investigating the components of Euphorbia umbellata latex found that this compound demonstrated "slight cytotoxic activity" against Jurkat (human T-cell leukemia) cells after 72 hours of exposure. chemfaces.comnih.gov However, the study noted that its activity was minimal compared to the standard anticancer drug vincristine, and concluded that the strong cytotoxic effects of the source extract were likely due to other constituent compounds. chemfaces.comnih.govresearchgate.net

In contrast, a different study reported more significant cytotoxic effects. This compound, isolated from Crepis senecioides, showed "promising cellular cytotoxicity" against the HepG2 human liver cancer cell line, with a reported IC50 value of 60.26 µg/mL. iiste.org The same study also observed cytotoxic effects against PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines, though with higher IC50 values. iiste.org While these findings suggest an induction of cell death, detailed mechanistic studies to confirm apoptosis (such as DNA fragmentation or caspase activation assays) for this compound specifically are not yet available in the literature. chemfaces.comiiste.org

Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 60.26 | iiste.org |

| PC3 | Prostate Cancer | 78.53 | iiste.org |

| MCF-7 | Breast Cancer | 78.14 | iiste.org |

| Jurkat | T-cell Leukemia | Slight activity reported | chemfaces.com |

Specific studies detailing the effects of pure this compound on cell cycle progression in cancer cell lines are currently lacking in the reviewed literature. One study noted that a hexane fraction of Euphorbia umbellata, which contained this compound, arrested the cell cycle in the G0/G1 phase. chemfaces.comnih.govbvsalud.org However, the same study attributed this effect to the fraction as a whole, as the isolated this compound showed poor cytotoxic activity on its own. chemfaces.comnih.gov Studies on the related compound, germanicol, have shown effects on the cell cycle, but this data cannot be directly extrapolated to its acetylated form. jbuon.comchemfaces.comnih.gov

There is currently no specific scientific literature available that investigates the direct effects of this compound on the inhibition of cellular migration. While the related compound germanicol has been shown to inhibit cancer cell migration, similar studies focused solely on this compound have not been identified. jbuon.comchemfaces.comnih.govmedchemexpress.com

Effects on Cell Cycle Progression

Structure-Activity Relationship (SAR) Studies for Defined Biological Outcomes

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. istanbul.edu.tr Such analyses aim to identify the key structural features of a molecule that are responsible for its desired pharmacological effects. istanbul.edu.tr

Correlation of Structural Features with Specific Biological Responses

The biological activity of this compound is intrinsically linked to its pentacyclic triterpenoid core and the nature of the substituent at the C-3 position. The presence and type of the ester group, in this case, acetate, can significantly modulate the compound's interaction with biological targets compared to its parent alcohol, germanicol.

A study involving the synthesis of this compound from germanicol and subsequent testing for anti-HIV activity found that the olean-18-ene derivatives, including this compound and its epoxide, were inactive. conicet.gov.ar This suggests that the oleanane skeleton of this compound is not conducive to anti-HIV activity, in contrast to some derivatives of the lupane triterpenoid skeleton which showed activity. conicet.gov.ar This highlights a negative structure-activity relationship for this specific biological outcome.

In the context of cytotoxic activity, the acetate group at C-3 appears to influence the compound's effects. While the parent compound, germanicol, has demonstrated selective, dose-dependent cytotoxicity against human colon cancer cell lines HCT-116 and HT-29, nih.gov this compound has shown slight cytotoxic activity against Jurkat cells. researchgate.net Furthermore, this compound displayed promising cytotoxicity against HepG2 (liver carcinoma) cells and moderate activity against PC3 (prostate cancer) and MCF-7 (breast cancer) cells. iiste.org This differential activity across various cancer cell lines suggests that the addition of the acetate moiety modifies its selectivity and potency, a key aspect of its SAR profile.

Design and Evaluation of Libraries of this compound Analogs

The systematic design and evaluation of large libraries of this compound analogs are not extensively documented in the literature. However, research has been conducted on a limited number of synthetic and naturally occurring analogs.

One study detailed the synthesis of this compound (3β-acetoxy-olean-18-ene) from its parent compound, germanicol. conicet.gov.ar In the same study, this compound was further modified via epoxidation of the C-18 double bond to produce its corresponding epoxide derivative. conicet.gov.ar The evaluation of these two olean-18-ene derivatives for anti-HIV activity revealed them to be inactive, providing valuable data points for this limited analog library. conicet.gov.ar

Additionally, phytochemical investigations of various plants have identified a small, naturally occurring library of germanicol esters. For instance, extracts from Araujia sericifera fruits were found to contain not only this compound but also germanicol-3-propionate and 3-O-tigloyl germanicol. researchgate.net The presence of these analogs with different ester functionalities at the C-3 position offers a basis for future comparative studies to understand how the size and electronic properties of the ester group impact biological activity.

In Vitro and Non-Human In Vivo Biological System Modulations

Studies on Cultured Cell Lines (e.g., Jurkat cells, HCT-116, HT29)

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines.

Jurkat Cells: In a biomonitored study of Euphorbia umbellata, isolated this compound was evaluated for its cytotoxicity against the Jurkat (human T-cell leukemia) cell line. researchgate.net The study concluded that this compound, along with euphol, demonstrated some slight cytotoxic activity after 72 hours of exposure. researchgate.net However, this activity was considered minimal when compared to the standard anticancer drug vincristine. researchgate.net

HCT-116 and HT29 Cells: Research on the parent compound, germanicol, has shown potent and selective growth inhibitory effects against the human colon cancer cell lines HCT-116 and HT-29. nih.gov These effects were attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. nih.gov While this primary study focused on germanicol, the publication is indexed in PubMed with "this compound" as a substance, suggesting a close relationship or inclusion in the broader research context. nih.gov

Other Cell Lines: this compound isolated from Crepis senecioides was tested against a panel of human cancer cell lines. iiste.org It showed promising cellular cytotoxicity against HepG2 (hepatocellular carcinoma) cells and exerted similar, moderate cytotoxicity against PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines. iiste.org

| Cell Line | Cancer Type | Finding | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| Jurkat | T-cell Leukemia | Slight cytotoxic activity | N/A | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Promising cellular cytotoxicity | 60.26 | iiste.org |

| PC3 | Prostate Cancer | Cytotoxic activity | 78.53 | iiste.org |

| MCF-7 | Breast Cancer | Cytotoxic activity | 78.14 | iiste.org |

Examination of Anti-Inflammatory Effects in Research Models

This compound has been identified as a constituent in plants and materials reported to have anti-inflammatory properties. phcogrev.compeerj.com

Extracts of Ficus palmata, which are known to contain this compound, have demonstrated anti-inflammatory potential by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, as well as mediators such as nitric oxide (NO), in in-vitro models using RAW 264.7 murine macrophages. phcogrev.com Similarly, Euphorbia umbellata, another source of this compound, is used in popular medicine to treat inflammatory diseases, and extracts have shown anti-inflammatory activities in experimental studies. researchgate.netpeerj.com

In a study on compounds isolated from Crepis senecioides, this compound was evaluated for its anti-inflammatory effect on LPS-stimulated RAW 264.7 macrophages. iiste.org However, the study highlighted the significant inhibitory effect of another isolated compound on nitrite concentration, without detailing specific quantitative results for this compound's activity in this assay. iiste.org The anti-inflammatory properties of triterpene acetates are well-recognized, with compounds like lupeol acetate showing significant effects in both acute and chronic inflammation models. nih.gov While this compound is often associated with anti-inflammatory activity, direct and detailed studies on the pure compound are limited.

Assessment of Antioxidant Properties in Biological Systems

The antioxidant potential of this compound is suggested by its presence in various natural extracts that exhibit free radical scavenging and other antioxidant activities. researchgate.net

This compound is a known triterpenoid found in propolis and various Salvia species, both of which have been studied for their antioxidant capacity. pasteur.ac.irmdpi.com For example, the acetone extract of Salvia cedronella, which contains germanicol and this compound, was evaluated for its antioxidant potential using several in vitro assays. mdpi.com The study noted that the extract possessed potent radical scavenging ability in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and a significant iron-chelating effect. mdpi.com

Propolis extracts from different geographical regions, also containing this compound, have been evaluated for their antioxidant capabilities through various methods, including DPPH, TEAC (Trolox equivalent antioxidant capacity), superoxide anion radical scavenging, and metal-chelating activity assays. pasteur.ac.ir While these studies demonstrate the antioxidant potential of the complex natural mixtures, the specific contribution of this compound to these effects is not typically quantified separately. The presence of the phenolic groups and conjugated systems common in other components of these extracts, such as flavonoids, are often considered the primary drivers of antioxidant activity.

Analysis of Antimicrobial Activity against Pathogens (e.g., Candida albicans, Staphylococcus aureus)

This compound, a pentacyclic triterpenoid found in various plants, has been investigated for its antimicrobial properties against significant human pathogens. biosynth.com Research has demonstrated its activity, particularly against the opportunistic yeast Candida albicans and the bacterium Staphylococcus aureus.

Studies involving ethanolic extracts from the leaves of Manilkara zapota have identified this compound as one of the key constituents. fapesp.brresearchgate.net These extracts, along with their fractions, displayed significant antifungal activity against Candida albicans, with a notable Minimum Inhibitory Concentration (MIC) of 16 µg/mL. fapesp.brnih.gov This indicates a potent ability to inhibit the growth of this common fungal pathogen. The compounds, including this compound, were reported for the first time in M. zapota leaves in this context. fapesp.brresearchgate.netnih.gov

In the same series of studies, the activity against Staphylococcus aureus was also evaluated. researchgate.netnih.gov While the crude extracts and fractions containing this compound were tested, the flavonoids isolated from the same plant source showed activity against S. aureus at concentrations of less than 32 µg/mL. fapesp.brnih.gov The collective findings suggest that plants like M. zapota, which produce compounds such as this compound, are a potential source for new antimicrobial agents to combat drug-resistant infections. researchgate.net

Table 1: Antimicrobial Activity of Manilkara zapota Extracts/Fractions Containing this compound

| Pathogen | Test Substance | Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Ethanolic Extract (EEMz), Hydrophilic Fraction (HPFMz), Lipophilic Fraction (LPFMz) | 16 µg/mL | fapesp.brnih.gov |

| Staphylococcus aureus | Isolated Flavonoids from the same plant source | <32 µg/mL | fapesp.brnih.gov |

Ecological and Plant Defense Roles

This compound functions as a secondary metabolite in plants, playing a role in their defense mechanisms against environmental threats. biosynth.comresearchgate.net As a type of pentacyclic triterpenoid, it is part of a class of compounds that plants utilize in their defense strategies against herbivores and pathogens. researchgate.netinteresjournals.org

The production of triterpenoid acetates is a recognized plant defense mechanism. researchgate.netnih.gov For instance, lettuce (Lactuca sativa) produces a variety of pentacyclic triterpene acetates, including this compound. researchgate.netnih.gov Research has identified a specific enzyme in lettuce, a novel triterpene acetyltransferase (LsTAT1), which is responsible for the biosynthesis of these acetate forms from free triterpenes. researchgate.netnih.gov The acetylation of these compounds is a specific biological process, suggesting a functional role, likely as a defense against microorganisms. researchgate.net

Furthermore, this compound extracted from plants like Euphorbia heterophylla has been shown to possess phytotoxic activity. medchemexpress.comchemicalbook.commedchemexpress.com This characteristic suggests it can inhibit the growth of other plants, providing a competitive advantage. The synthesis of such specialized metabolites is a way for plants to adapt to and survive in their surrounding environment. researchgate.net These compounds can act as repellents or toxins to herbivores and pathogens, safeguarding the plant from harm. interesjournals.org

Advanced Analytical Methodologies for Research Applications

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomics

High-resolution mass spectrometry (HRMS) coupled with chromatographic separation is a powerful tool for the identification and structural characterization of germanicol acetate. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are frequently employed. researchgate.netmdpi.comresearchgate.net

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like triterpenoid acetates. dergipark.org.tr In GC-MS analysis, this compound can be identified by its specific retention time and its characteristic mass spectrum. dergipark.org.tr The molecular ion peak for this compound (C₃₂H₅₂O₂) is observed at a mass-to-charge ratio (m/z) of 468. scielo.br UPLC-Q-TOF-MS/MS provides high resolution and mass accuracy, enabling the precise determination of elemental compositions and facilitating the identification of compounds in complex mixtures. mdpi.comresearchgate.netnih.gov This technique is invaluable for metabolomics studies, allowing for the comprehensive analysis of metabolites, including this compound, in biological systems. researchgate.net

Fragmentation Pattern Analysis for Triterpenoid Skeletons

The structural elucidation of triterpenoid skeletons like that of this compound is heavily reliant on the analysis of their fragmentation patterns in mass spectrometry. researchgate.net The mass spectra of triterpene esters are characterized by fragmentation of the main skeleton, with smaller ions derived from the acid portion. researchgate.net

For this compound, the fragmentation pattern shows characteristic ions of the germanicol skeleton at m/z 204 and 189. researchgate.netscispace.com Other significant fragments are observed at m/z 453, corresponding to the loss of a methyl group, and m/z 408, reflecting the loss of the acetyl group. researchgate.net A fragment at m/z 43 is characteristic of the acetyl group (COCH₃). researchgate.net The retro-Diels-Alder fragmentation of ring C is a common feature for olean-12-enes and urs-12-enes, leading to characteristic peaks that help in distinguishing between different triterpenoid isomers. researchgate.net For instance, the base peak for germanicol is at m/z 204, which helps to differentiate it from other triterpenes. researchgate.netscispace.com

Table 1: Characteristic Mass Fragments of this compound in GC-MS Analysis

| m/z | Interpretation | Reference |

|---|---|---|

| 468 | Molecular Ion [M]⁺ | scielo.br |

| 453 | Loss of a methyl group [M-CH₃]⁺ | researchgate.net |

| 408 | Loss of the acetyl group [M-COCH₃]⁺ | researchgate.net |

| 204 | Characteristic fragment of the germanicol skeleton | researchgate.net |

| 189 | Characteristic fragment of the germanicol skeleton | researchgate.net |

| 43 | Acetyl group [COCH₃]⁺ | researchgate.net |

Isotope Labeling in Metabolic Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic pathways of compounds within biological systems. all-chemistry.comcreative-proteomics.com By introducing stable isotopes such as ¹³C, ¹⁵N, or ²H into precursors of a metabolic pathway, researchers can follow the incorporation of these labels into downstream metabolites like this compound. all-chemistry.comcreative-proteomics.com This allows for the elucidation of biosynthetic routes and the quantification of metabolic fluxes. creative-proteomics.com

While specific studies on isotope labeling of this compound are not extensively detailed in the provided context, the general methodology is well-established for triterpenoids. mdpi.com The labeled precursors are introduced into the organism or cell culture, and after a period of metabolism, the metabolites are extracted and analyzed using mass spectrometry or NMR to detect the presence and position of the isotopic labels. mdpi.comiptsalipur.org This approach can reveal the intricate steps of triterpenoid biosynthesis. However, the use of isotope-labeled precursors has seen a decline in popularity in recent years, with a shift towards genomic and transcriptomic analyses for investigating biosynthetic pathways. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing crucial information about its stereochemistry and conformation. csic.esfrim.gov.my Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D-NMR) experiments are employed to achieve a complete and unambiguous assignment of all proton and carbon signals in the molecule. csic.essapub.org

The ¹H NMR spectrum of this compound displays characteristic signals for its methyl protons, a methine proton at H-3, and an olefinic proton. sapub.org The ¹³C NMR spectrum provides detailed information on the carbon skeleton. csic.essapub.org 2D-NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between protons and carbons, which is essential for the complete structural assignment. chemfaces.com

Complete Carbon Frequency Assignment for Olean-18-ene Derivatives

A complete assignment of the carbon frequencies for olean-18-ene derivatives, including this compound, has been achieved through comprehensive ¹³C NMR studies. csic.es These studies utilize single-frequency off-resonance decoupling (SFORD) and noise-decoupled (NORD) experiments, along with shift reagent techniques and comparison with related compounds, to assign each carbon signal. csic.es

For germanicol (olean-18-en-3β-ol), the precursor to this compound, the chemical shifts of carbons C-1 to C-14 have been experimentally determined and show good agreement with calculated values. csic.es The acetylation of the 3β-hydroxyl group to form this compound induces characteristic shifts in the neighboring carbon signals, particularly at C-3. The olefinic carbons in the olean-18-ene skeleton, C-18 and C-19, resonate at approximately 142.8 and 129.8 ppm, respectively. sci-hub.st

Table 2: ¹³C NMR Chemical Shift Data for this compound (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| C-1 | 37.99 | sapub.org |

| C-2 | 23.23 | sapub.org |

| C-3 | 80.29 | sapub.org |

| C-4 | 37.62 | sapub.org |

| C-5 | 54.59 | sapub.org |

| C-6 | 18.77 | sapub.org |

| C-7 | 33.12 | sapub.org |

| C-8 | 38.87 | sapub.org |

| C-9 | 51.80 | sapub.org |

| C-10 | 37.45 | sapub.org |

| C-11 | 53.71 | sapub.org |

| C-12 | 58.12 | sapub.org |

| C-13 | 36.46 | sapub.org |

| C-14 | 157.0 | sapub.org |

| C-15 | 118.89 | sapub.org |

| C-16 | 35.20 | sapub.org |

| C-17 | 35.33 | sapub.org |

| C-18 | 48.06 | sapub.org |

| C-19 | 40.21 | sapub.org |

| C-20 | 28.70 | sapub.org |

| C-21 | 36.77 | sapub.org |

| C-22 | 38.20 | sapub.org |

| C-23 | 27.89 | sapub.org |

| C-24 | 17.44 | sapub.org |

| C-25 | 16.51 | sapub.org |

| C-26 | 27.11 | sapub.org |

| C-27 | 30.20 | sapub.org |

| C-28 | 29.90 | sapub.org |

| C-29 | 33.66 | sapub.org |

| C-30 | 19.50 | sapub.org |

| C-1' (C=O) | 172.13 | sapub.org |

| C-2' (CH₃) | 20.96 | sapub.org |

Chromatographic Techniques for Complex Mixture Analysis and Quantification in Research Samples

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from complex natural extracts and research samples. dergipark.org.trresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. dergipark.org.trscielo.brcabidigitallibrary.orgresearchgate.net

HPLC has become a predominant technology for the analysis of triterpenoids due to its high speed, sensitivity, selectivity, and repeatability. researchgate.net Reversed-phase HPLC with ultraviolet (UV) or photodiode array (PDA) detection is widely applied for the analysis of these non-volatile compounds. researchgate.netresearchgate.net GC is also a powerful tool, offering excellent separation efficiency, but often requires a derivatization step for non-volatile triterpenoids to increase their volatility, which can make the analysis more laborious. researchgate.net However, for triterpenoid acetates like this compound, which are often sufficiently volatile, direct GC analysis is feasible. dergipark.org.tr

The choice between HPLC and GC depends on the specific research question, the nature of the sample matrix, and the required sensitivity and resolution. Both techniques, when coupled with appropriate detectors, provide reliable and accurate quantification of this compound in a variety of research applications. dergipark.org.trbiocrick.com For instance, GC-MS has been used to identify and quantify this compound in propolis extracts and plant materials. dergipark.org.trscielo.br

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling techniques are crucial for understanding how germanicol acetate interacts with biological macromolecules, predicting its behavior in a physiological environment.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. Studies have employed docking simulations to explore the therapeutic potential of this compound. For instance, in research investigating its activity in hyperactive gastrointestinal disorders, docking models were generated using software like Molecular Operating Environment (MOE) and AutoDock. nih.govnih.gov These studies simulated the interaction of this compound with various protein targets known to mediate gastrointestinal functions. nih.gov

One such study revealed that this compound, along with other phytochemicals, exhibited weak binding affinities for specific antidiarrheal targets when compared to other isolated compounds. nih.gov Another investigation analyzed the formation of pi-pi bonds between this compound and the amino acid residues of several receptors, including muscarinic, dopaminergic, and histaminergic receptors, to understand its mechanism of action. nih.gov These in silico findings are instrumental in rationalizing observed biological activities and identifying the most probable molecular targets.

Table 1: Summary of Molecular Docking Studies on this compound This table is generated based on available research data and may not be exhaustive.

| Target(s) | Computational Software | Key Findings | Reference(s) |

|---|---|---|---|

| Gastrointestinal Receptors (e.g., opioid, muscarinic, dopaminergic) | MOE, AutoDock | Investigated binding modes and affinities to elucidate antispasmodic and antidiarrheal mechanisms. | nih.govnih.gov |

| Adrenergic α1, Muscarinic M1/M3, Dopaminergic D2, Calmodulin, Mu-opioid, etc. | Not specified | Analyzed potential pi-pi bonding interactions with various receptor targets. | nih.gov |

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable spatial arrangements of a molecule, which are the low-energy structures it is most likely to adopt. For complex pentacyclic triterpenoids, this is typically a multi-step process. researchgate.net

The process often begins with a broad conformational search using computationally less expensive molecular mechanics (MM) force fields, such as MMFF94. researchgate.netusp.br This search, often employing methods like the Monte Carlo algorithm, generates a wide range of possible conformers. usp.br Following this initial screening, the lowest-energy conformers are subjected to more accurate, but computationally intensive, quantum chemical calculations. researchgate.net

Methods like Density Functional Theory (DFT) are used to optimize the geometry of these selected conformers and calculate their relative energies (e.g., Gibbs free energy, ΔG). nih.govchemrxiv.org The conformer with the lowest energy is the most stable. This approach has been successfully applied to isomers of this compound, such as α-amyrin acetate and β-amyrin acetate, to understand their structures. usp.br Understanding the geometry and stability of different conformers is also critical for elucidating reaction mechanisms, as the molecule's shape can dictate its reactivity and the pathways available for chemical transformations. nih.govchemrxiv.org

Ligand-Receptor Docking Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic properties of molecules, providing fundamental data that can predict spectroscopic characteristics and explain chemical reactions. These methods have become indispensable for studying complex natural products. mdpi.com

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to determine a molecule's structure, quantum chemical calculations can predict these spectra from first principles. This predictive power is valuable for confirming structural assignments and interpreting experimental data. For triterpenoids similar to this compound, such as lupeol, DFT calculations have been employed to determine optimized molecular geometry and predict vibrational frequencies corresponding to IR spectra. plos.org

The typical workflow involves optimizing the molecule's geometry using a specific DFT functional (e.g., B3LYP) and basis set. acs.org From this optimized structure, various properties can be calculated. For instance, NMR chemical shifts (δ) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and then scaled using empirical equations to improve agreement with experimental values. usp.br This has been demonstrated for α- and β-amyrin acetate, isomers of this compound, showing the utility of a combined semi-empirical and DFT approach for accurately predicting ¹³C NMR spectra. usp.br These computational predictions serve as a powerful complement to experimental structure elucidation.

Theoretical calculations are a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. nih.gov

In the context of germanicol, computational studies have been vital. For example, in studies related to the total synthesis of germanicol, understanding the mechanisms of key steps, such as dehydration reactions, is critical for controlling the formation of specific isomers. researchgate.net Furthermore, computational investigations into the biosynthesis of related oleanane triterpenoids have used DFT to calculate the energetics (ΔG) of complex cationic rearrangement pathways. nih.govchemrxiv.org These calculations can determine the kinetic favorability of different potential reaction routes, explaining why one product is formed over another. For instance, the analysis of a proposed rearrangement of the oleanolic acid skeleton showed one pathway to be nearly barrierless (ΔG‡ = +0.2 kcal mol⁻¹) while another had a significant energy barrier, explaining the observed product distribution. nih.gov Such insights are crucial for both understanding natural biosynthetic pathways and designing synthetic routes in the laboratory.

Prediction of Spectroscopic Parameters

In Silico Screening and Predictive Modeling of Biological Activities

In silico screening uses computational methods to search large databases of compounds to identify molecules with a high likelihood of having a specific biological activity. This approach accelerates the drug discovery process by prioritizing which compounds to investigate experimentally. For this compound, these methods have been used to predict and rationalize its therapeutic potential.

Predictive modeling for this compound has been applied in studies on gastrointestinal disorders. nih.govnih.gov By using computational tools to screen it against a panel of known biological targets, researchers can generate hypotheses about its mechanism of action. nih.gov This screening is often based on ligand similarity or receptor docking. Ligand-based virtual screening (LBVS) assumes that molecules with similar 3D structures and electrostatic properties will have similar biological activities. Structure-based virtual screening (SBVS), which includes molecular docking, predicts activity based on how well a molecule fits into the binding site of a target protein.

Studies combining in silico screening with experimental validation have provided evidence for the activity of this compound, while also noting that in some cases, its predicted binding affinity may be weaker than other co-occurring compounds, guiding researchers to focus on the most potent molecules within a natural extract. nih.gov

Interdisciplinary Research Perspectives and Future Research Trajectories

Integration with Systems Biology and Omics Technologies

The study of germanicol acetate is progressively benefiting from its integration with systems biology and various "omics" technologies, such as metabolomics and transcriptomics. These approaches provide a holistic view of the compound's biological context and function.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been instrumental in identifying and quantifying this compound in various plant extracts. For instance, metabolomic analyses of Taraxacum officinale (common dandelion), Papaver rhoeas (corn poppy), and Urtica dioica (stinging nettle) have successfully identified a range of triterpenes, including germanicol. researchgate.net Similarly, a metabolomics approach applied to Arnica species and other plants has revealed a complex mixture of hydrophobic substances, suggesting that some triterpenes may be overlooked by conventional analytical methods. usp.bracs.org In lettuce (Lactuca sativa), metabolomic studies have identified this compound as one of several pentacyclic triterpene acetates. frontiersin.orgresearchgate.netnih.gov

Transcriptomics, which focuses on the complete set of RNA transcripts produced by an organism, offers insights into the genes involved in this compound biosynthesis. In lettuce, researchers have utilized transcriptome databases to identify and characterize oxidosqualene cyclase (OSC) genes, which are key enzymes in the biosynthesis of diverse triterpenes. researchgate.netnih.gov Furthermore, studies have identified a novel triterpene acetyltransferase (LsTAT1) in lettuce that is responsible for the acetylation of pentacyclic triterpenes, including the formation of this compound from germanicol. frontiersin.orgresearchgate.net This integration of transcriptomics and enzyme characterization has significantly advanced our understanding of how this compound is produced in plants. The differential expression of genes involved in triterpene biosynthesis has also been investigated in Codonopsis lanceolata, revealing that the transcriptional activity of upstream pathway genes is generally higher in shoots than in roots. researcher.life

Bioprospecting and Sustainable Sourcing of this compound

Bioprospecting, the exploration of natural sources for small molecules, has identified numerous plant species as sources of this compound. This compound is a secondary metabolite found predominantly in the bark and leaves of various plants. biosynth.com

This compound has been isolated from a wide array of plants, including:

Araujia sericifera : The fruit extracts of this plant contain significant quantities of triterpene esters, including germanicol-3-acetate. thieme-connect.com

Ficus species : Several species of Ficus, such as Ficus palmata and Ficus elastica, have been found to contain this compound. smujo.idukaazpublications.comnih.gov

Lactuca sativa (Lettuce) : Various cultivars of lettuce contain this compound among other triterpene acetates. frontiersin.orgresearchgate.netnih.gov

Manilkara zapota (Sapodilla) : The leaves of this plant are a source of germanicol and this compound. peerj.comnih.gov

Scorzonera species : this compound has been isolated from the methanol extracts of several Scorzonera species, such as Scorzonera cretica and Scorzonera veratrifolia. mdpi.com

Taraxacum species : Germanicol has been identified in species like Taraxacum officinale and Taraxacum mirabile. researchgate.netmdpi.com

The sustainable sourcing of this compound is a critical consideration for its future applications. As research into its potential uses expands, the demand for this compound is likely to increase. Relying solely on extraction from natural plant sources may not be sustainable or economically viable in the long term. Therefore, alternative production methods are being explored.

One promising avenue is the use of synthetic biology and metabolic engineering. By elucidating the biosynthetic pathway of this compound, researchers can engineer microorganisms like yeast or plants such as Nicotiana benthamiana to produce the compound in a controlled and scalable manner. uea.ac.uk The successful heterologous expression of oxidosqualene cyclase and triterpene acetyltransferase genes in yeast and tobacco to produce triterpene acetates demonstrates the feasibility of this approach. frontiersin.orgresearchgate.net

Challenges and Opportunities in this compound Research

The research on this compound is not without its challenges. One of the primary hurdles is the low abundance of the compound in many natural sources, which can make isolation and purification difficult and costly. uea.ac.uk Furthermore, the structural complexity of this compound and other triterpenes can make chemical synthesis a formidable task. uea.ac.ukcaltech.edu

Another challenge lies in the comprehensive characterization of its biological activities. While preliminary studies have shown promise, more in-depth investigations are needed to fully understand its mechanisms of action and potential therapeutic applications. biosynth.com For instance, while the hexane fraction of Euphorbia umbellata latex showed high cytotoxic effects, the isolated this compound itself exhibited poor cytotoxic activity, suggesting that its effects may be part of a synergistic action with other compounds in the extract. chemfaces.com

Despite these challenges, the opportunities in this compound research are vast. The compound's diverse reported biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make it a compelling candidate for further investigation in pharmaceutical research. biosynth.compeerj.comscielo.brscielo.br The development of advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), coupled with metabolomics and transcriptomics, is enabling a more detailed and accurate analysis of this compound and its biosynthetic pathways. researchgate.netacs.orgmdpi.com

The growing understanding of triterpene biosynthesis opens up opportunities for bioengineering and the sustainable production of this compound and other valuable triterpenoids. uea.ac.uk This could overcome the limitations of natural sourcing and pave the way for large-scale production for research and potential commercialization.

Emerging Research Avenues and Potential Non-Clinical Applications

Beyond its potential in medicine, research into this compound is branching into new and exciting areas. One emerging avenue is its potential application in agriculture. Triterpene acetates have been shown to possess higher antifungal and antibacterial activities than their free triterpene counterparts, suggesting a role in plant defense mechanisms. frontiersin.orgresearchgate.net This could be explored for the development of natural and sustainable crop protection agents.

Another area of interest is its use in material science and other industrial applications. For example, resins containing triterpenes like germanicol have been used as food additives and in dental varnishes. rsc.org The unique chemical structure of this compound could lend itself to the development of novel biomaterials with specific properties.

Furthermore, the study of this compound contributes to the broader field of chemotaxonomy, where the chemical constituents of plants are used for classification. The presence and distribution of specific triterpenoids like this compound can serve as biomarkers to differentiate between plant species and understand their evolutionary relationships. researchgate.net

Q & A

Q. How is germanicol acetate isolated and characterized from plant sources like Euphorbia umbellata?

this compound is typically isolated via solvent extraction followed by chromatographic purification. The roots or latex of Euphorbia umbellata are extracted with methanol or ethanol, and the crude extract is partitioned using solvents like hexane or dichloromethane. Column chromatography (e.g., silica gel) with gradient elution (hexane:ethyl acetate) isolates the compound, identified by TLC (Rf ~0.32 in hexane:dichloromethane 1:1) . Characterization involves mass spectrometry (MS) for molecular weight confirmation (m/z 468) and NMR spectroscopy for structural elucidation (e.g., ¹H NMR signals at δ 4.86 for H-19 and δ 4.48 for H-3) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- ¹H and ¹³C NMR : Key signals include δ 4.86 (H-19, singlet), δ 4.48 (H-3, triplet), and δ 2.04 (acetate methyl protons). ¹³C NMR confirms the acetate group (δ 171.0 for C=O) and olefinic carbons (C-19 at δ 129.7, C-18 at δ 142.7) .

- MS : The molecular ion peak at m/z 468 (C₃₂H₅₂O₂) and fragmentation patterns (e.g., loss of acetyl group at m/z 408, methyl group at m/z 453) validate the structure .

Q. What are the solubility and storage requirements for this compound in laboratory settings?

this compound is soluble in polar solvents (methanol, ethanol) and non-polar solvents (hexane, benzene). For stability, store at -4°C in airtight containers to prevent degradation. Solubility in water is limited but sufficient for biological assays (e.g., DMSO stock solutions diluted in aqueous buffers) .

Advanced Research Questions

Q. How can computational docking studies resolve contradictions in this compound’s protein-binding data?

Molecular docking (e.g., AutoDock Vina) reveals binding affinities to targets like muscarinic receptors (e.g., M1: ΔG = -10.5 kcal/mol vs. standard drugs at -9.0 kcal/mol). Discrepancies (e.g., positive ΔG values in adrenergic α1) may arise from protonation state errors or rigid docking assumptions. Advanced methods like molecular dynamics (MD) simulations refine binding poses and account for protein flexibility .

Q. How should researchers design bioactivity assays to evaluate this compound’s antimicrobial or anti-inflammatory potential?

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%).

- Anti-inflammatory Models : LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Validate specificity using NF-κB pathway inhibitors . Reproducibility requires triplicate experiments and phytochemical standardization (HPLC purity ≥95%) .

Q. What analytical techniques quantify this compound in complex plant matrices?

- GC-MS/Py-GC-MS : Detects triterpenes via characteristic ions (m/z 204, 218 for oleanane skeletons). Internal standards (e.g., deuterated β-amyrin) improve accuracy .

- HPLC-DAD : C18 columns with isocratic elution (acetonitrile:water 85:15) and UV detection at 210 nm. Calibration curves (1–100 µg/mL) ensure linearity (R² >0.99) .

Data Contradiction Analysis

- Binding Free Energy Paradox : Positive ΔG values (e.g., +10.3 kcal/mol for adrenergic α1) suggest non-binding, but experimental data may indicate weak interactions. Verify using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly .

- Bioactivity Variability : Discrepancies in antimicrobial activity across studies may stem from differences in bacterial strains or compound purity. Standardize protocols via CLSI guidelines and quantify impurities via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro